Cas no 5661-01-8 (5H,6H,7H-cyclopenta[d]pyrimidin-4-ol)

5H,6H,7H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound featuring a fused cyclopentane-pyrimidine structure with a hydroxyl substituent at the 4-position. This scaffold is of significant interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The rigid bicyclic framework enhances stability, while the hydroxyl group offers a reactive site for further functionalization. Its unique structure makes it valuable for constructing pharmacophores in drug discovery, particularly for targeting enzyme inhibition or modulating receptor interactions. The compound’s synthetic accessibility and structural diversity further contribute to its utility in organic and pharmaceutical research.
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol structure
5661-01-8 structure
Product Name:5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
CAS No:5661-01-8
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD10478936
CID:46077
PubChem ID:135431340
Update Time:2025-06-13

5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
    • 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
    • 1,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one
    • 5H-Cyclopentapyrimidin-4-ol,6,7-dihydro- (6CI,7CI)
    • 5,6-Trimethylene-4(3H)-pyrimidinone
    • NSC 28095
    • 6,7-Dihydro-5H-cyclopentapyrimidin-4-ol
    • 3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE
    • 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
    • 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
    • 3,5,6,7-Tetrahydro-cyclopentapyrimidin-4-one
    • NSC28095
    • RCTLNIIGJAMFQP-UHFFFAOYSA-N
    • AMY15679
    • DTXSID50282819
    • MFCD10478936
    • 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one;6,7-Dihydro-5H-cyclopentapyrimidin-4-ol
    • MFCD00223593
    • PB13149
    • FT-0690904
    • J-511232
    • 6 pound not7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
    • EN300-127643
    • SY016088
    • AKOS002300471
    • AKOS025116914
    • 5661-01-8
    • SCHEMBL192283
    • AKOS015997286
    • 3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
    • NSC-28095
    • F3379-0305
    • BB 0256651
    • AC-24343
    • F8888-2721
    • CS-W004505
    • DS-0546
    • FT-0696651
    • 3,5,6,7-Tetrahydrocyclopentapyrimidin-4-one
    • TS-01748
    • 3H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
    • 1H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE
    • MDL: MFCD10478936
    • Inchi: 1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
    • InChI Key: RCTLNIIGJAMFQP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(CCC2)N=CN1

Computed Properties

  • Exact Mass: 136.06400
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: 0

Experimental Properties

  • Flash Point: 117.4℃
  • PSA: 46.01000
  • LogP: 0.67090

5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Production Method

5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:5661-01-8)5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
Order Number:A1344
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):364.0
Email:sales@amadischem.com

Additional information on 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol

5H,6H,7H-Cyclopenta[d]Pyrimidin-4-Ol (CAS No. 5661-01-8): A Comprehensive Overview of Its Chemistry and Emerging Applications in Drug Discovery

Recent advancements in synthetic chemistry have intensified the exploration of 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol (CAS No. 5661-01-8) as a versatile scaffold for drug development. This compound belongs to the cyclopenta[d]pyrimidine class of heterocyclic compounds, characterized by its unique fused ring system integrating a cyclopentane moiety with a pyrimidine core. Its chemical structure (cyclopentapyrimidine ring system) exhibits remarkable structural flexibility and tunability, enabling functionalization to modulate pharmacokinetic properties and biological activities.

CAS No. 5661-01-8 has gained significant attention due to its demonstrated potential in targeting protein-protein interactions (PPIs), a historically challenging area in drug discovery. Recent studies published in Nature Communications (2023) revealed that derivatives of this compound selectively disrupt the interaction between oncogenic kinases and coactivators, inhibiting tumor growth in murine xenograft models by over 70% at submicromolar concentrations. The cyclopentapyrimidine core's planar geometry facilitates π-stacking interactions with hydrophobic pockets on target proteins—a mechanism validated through X-ray crystallography studies.

In medicinal chemistry pipelines, researchers have exploited the cyclopenta[d]pyrimidin-4-one framework to develop novel anti-infectives. A 2024 paper in Journal of Medicinal Chemistry demonstrated that N-substituted analogs exhibit potent antiviral activity against hepatitis C virus (HCV) by inhibiting NS5B polymerase with IC₅₀ values as low as 0.3 μM. Computational docking studies highlighted the compound's ability to form hydrogen bonds with conserved residues in the viral enzyme's active site—a critical factor for therapeutic efficacy.

The synthesis of CAS No. 5661-01-8 has undergone significant optimization over recent years. Traditional methods involving cyanuric chloride condensation now face competition from environmentally benign protocols reported in Green Chemistry. A solvent-free microwave-assisted approach achieves >95% yield using montmorillonite K10 as heterogeneous catalyst—a breakthrough addressing sustainability concerns without compromising structural integrity.

In neurodegenerative disease research, this compound's analogs show promise as neuroprotective agents. Preclinical data from Bioorganic & Medicinal Chemistry Letters (2023) indicate that derivatives incorporating a phenylalanine side chain cross the blood-brain barrier efficiently and reduce amyloid-beta aggregation by stabilizing α-helical intermediates—a mechanism validated via thioflavin T fluorescence assays and atomic force microscopy.

Beyond therapeutic applications, the cyclopentapyrimidine ring system's photochemical properties are being explored for bioimaging applications. Fluorescent probes based on this scaffold exhibit near-infrared emission profiles ideal for deep-tissue imaging while maintaining low cytotoxicity—properties validated through intravital microscopy experiments on zebrafish models.

Ongoing investigations focus on enhancing metabolic stability through bioisosteric replacements while preserving pharmacodynamic activity. Structure-property relationship studies published in EurJ Med Chem (2024) identified fluorinated analogs with extended half-lives (>8 hours) in rat models without compromising target affinity—a critical advancement toward clinical translation.

The compound's unique combination of structural modularity and biological potency positions it at the forefront of next-generation drug discovery strategies targeting previously undruggable targets. With over 35 patents filed since 2022 covering various therapeutic applications—from immuno-oncology to neuroprotection—CAS No. 5661-01-8-based compounds represent a transformative platform for advancing precision medicine solutions.

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Amadis Chemical Company Limited
(CAS:5661-01-8)5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
A1344
Purity:99%
Quantity:5g
Price ($):364.0
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